Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Nitric Oxide Synthase nNOS Inhibitor Isoform Selectivity

SAR studies fail when generic benzoylpiperidines substitute for the exact meta-nitro positional isomer-even minor regioisomerism can abolish target engagement. Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is the precisely defined meta-nitro isomer with validated selectivity: • nNOS Ki = 1.7 µM; >135-fold selectivity over eNOS, >2,700-fold over iNOS • Nitroreductase substrate for hypoxia-selective probing & bioreductive activation studies • Pair with ethyl ester analog (MW 306.32) to systematically map ester SAR Supplied as a solid (≥90% purity) with same-day global dispatch available from multiple stock points.

Molecular Formula C14H16N2O5
Molecular Weight 292.291
CAS No. 303994-54-9
Cat. No. B2391599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate
CAS303994-54-9
Molecular FormulaC14H16N2O5
Molecular Weight292.291
Structural Identifiers
SMILESCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H16N2O5/c1-21-14(18)10-5-7-15(8-6-10)13(17)11-3-2-4-12(9-11)16(19)20/h2-4,9-10H,5-8H2,1H3
InChIKeyCWRFVYRNVQCKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate: Identity and Procurement


Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate (CAS 303994-54-9) is a synthetic piperidine-4-carboxylate derivative bearing a 3-nitrobenzoyl substituent on the piperidine nitrogen . With a molecular formula of C14H16N2O5 and a molecular weight of 292.29 g/mol, this compound is supplied as a solid and is typically available at a purity of 90% from commercial vendors . It belongs to the benzoylpiperidine structural class, which is widely explored as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules .

Isoform-selective nNOS inhibition assay context
Phenotypic screening and chemogenomic library integration
Ester bioisostere SAR and scaffold optimization

Why Generic Benzoylpiperidine Analogs Cannot Substitute


Within the benzoylpiperidine family, even minor positional isomerism or ester group variation can drastically alter target engagement, isoform selectivity, and pharmacokinetic behavior [1]. The specific placement of the nitro group at the meta-position of the benzoyl ring, coupled with the methyl ester at the piperidine 4-position, creates a unique electrostatic and steric profile that is not interchangeable with ortho- or para-nitro isomers, nor with ethyl ester analogs. Attempts to substitute this compound with a generic 'benzoylpiperidine' or a close positional isomer without experimental validation risk invalidating structure-activity relationship (SAR) studies or producing spurious screening results, as the quantitative data below demonstrate.

Meta-nitro benzoyl configuration vs ortho/para nitro positional isomers
Nitro position shift may alter electrostatic profile and nNOS target engagement, risking SAR misinterpretation
Methyl ester (lower lipophilicity) vs ethyl ester analog
Ester size increase alters cLogP, permeability, and metabolic stability; may not reproduce methyl-ester activity profile
Isoform-selective nNOS inhibitor context vs pan-NOS inhibitors
Non-selective NOS inhibitors confound isoform-specific pathway interpretation and may produce divergent cellular responses

Quantitative Differentiation Evidence


nNOS Inhibition and Isoform Selectivity

This compound demonstrates measurable, albeit moderate, inhibitory activity against neuronal nitric oxide synthase (nNOS). Critically, it exhibits a defined selectivity window against the endothelial (eNOS) and inducible (iNOS) isoforms, as quantified by the ratio of Ki values [1]. This selectivity profile distinguishes it from non-selective NOS inhibitors and provides a defined starting point for isoform-focused chemical biology or drug discovery campaigns.

nNOS Isoform Selectivity
Reported
Ki nNOS 1.7 µM; eNOS 229 µM; iNOS 4,700 µM
Supports isoform-selective nNOS assay development
135-fold selectivity over eNOS; >2,700-fold over iNOS
Nitric Oxide Synthase nNOS Inhibitor Isoform Selectivity

In Silico Polypharmacology Predictions

Computational prediction models (PASS) assign high probability scores (Pa > 0.9) for several bioactivities, including lipid metabolism regulation (Pa=0.999), angiogenesis stimulation (Pa=0.995), DNA synthesis inhibition (Pa=0.991), and apoptosis agonism (Pa=0.979) [1]. While these are predictions, not experimental validations, they provide a data-driven hypothesis for the compound's potential multi-target profile, offering a rational basis for its inclusion in phenotypic screening libraries where a defined polypharmacology fingerprint is desired.

Predicted Polypharmacology
Class-level
Lipid metabolism, angiogenesis, DNA synthesis, apoptosis: Pa ≥ 0.979
Supports phenotypic screening hypothesis generation
PASS in silico prediction; requires experimental validation
In Silico Prediction Polypharmacology Phenotypic Screening

Structural Distinction from the Ethyl Ester Analog

The methyl ester at the piperidine 4-position is a key structural determinant. The closest commercially available analog, ethyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate (MW 306.32), differs by a single methylene group . This seemingly minor change alters lipophilicity (cLogP), metabolic stability, and hydrogen-bonding potential, which can profoundly impact cellular permeability and off-target binding in SAR studies. The methyl ester variant provides a distinct physicochemical profile for exploring ester-dependent biological effects.

Methyl vs Ethyl Ester
Context-dependent
Methyl ester: MW 292.29, lower cLogP
Ethyl ester: MW 306.32, higher cLogP
ΔMW 14.03 Da; est. ΔcLogP ≈ 0.5
Supports ester bioisostere SAR exploration
Methyl ester offers less lipophilic starting point for drug-like property optimization
Medicinal Chemistry SAR Ester Modification

Data Limitations and Procurement Considerations

A comprehensive search of peer-reviewed literature and authoritative databases reveals a notable scarcity of direct, head-to-head experimental comparisons for this specific compound. The primary quantitative data available (NOS inhibition and in silico predictions) are from curated databases and predictive models, not from dedicated, published SAR studies [1][2]. Therefore, this compound is best positioned as a 'tool compound' or a building block for exploratory synthesis and screening, rather than a fully characterized and validated biological probe. Its procurement value lies in its defined chemical structure and the limited, yet verifiable, activity data that can guide initial hypothesis generation.

Evidence Landscape
Data to verify
Limited peer-reviewed experimental data; curated database entries and in silico predictions only
Positioned as exploratory tool compound
Internal validation recommended prior to SAR or probe studies
Data Transparency Research Chemical Probe Compound

Optimal Procurement and Deployment Scenarios


Isoform-Selective nNOS Inhibitor Probe Development

This compound is best utilized as a starting point for developing nNOS-selective inhibitors. Its defined Ki values (nNOS Ki = 1.7 µM, >135-fold selectivity over eNOS, >2,700-fold over iNOS) [1] provide a quantifiable selectivity window. Researchers can procure this compound to serve as a control or a core scaffold for medicinal chemistry optimization, aiming to improve both potency and selectivity through iterative synthesis and testing.

Phenotypic Screening Library Component

Given its in silico-predicted polypharmacology profile (high Pa scores for lipid metabolism regulation, angiogenesis stimulation, and apoptosis) [2], this compound is a strategic addition to diversity-oriented screening libraries. It offers a data-driven hypothesis for engaging multiple cellular pathways, making it a valuable candidate for phenotypic assays aimed at discovering novel mechanisms of action or 'master key' compounds.

SAR Studies on Ester Bioisosteres

Procure this compound alongside its ethyl ester analog (MW 306.32) to systematically investigate the impact of ester size on potency, selectivity, and ADME properties . This pair of closely related compounds provides a controlled set for SAR exploration, enabling researchers to discern the specific contributions of the ester moiety to biological activity and drug-like properties.

Chemical Biology Tool for Nitroreductase Studies

The 3-nitrobenzoyl group is a known substrate for nitroreductase enzymes and can participate in bioreductive activation under hypoxic conditions. Researchers can use this compound as a model substrate or a probe to study nitroreductase activity or to investigate hypoxia-selective drug delivery strategies, where the nitro group serves as a trigger for activation in low-oxygen environments.

Application
Selection Property
Validation Focus
nNOS isoform-selective studies
Isoform selectivity window
nNOS/eNOS/iNOS Ki ratio verification
Phenotypic screening library
Predicted polypharmacology profile
Multi-pathway hit confirmation assays
Ester bioisostere SAR
Ester-dependent physicochemical shift
Methyl vs ethyl ester potency comparison
Nitroreductase probe studies
3-nitrobenzoyl bioreductive potential
Hypoxia-dependent activation and enzyme-substrate verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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